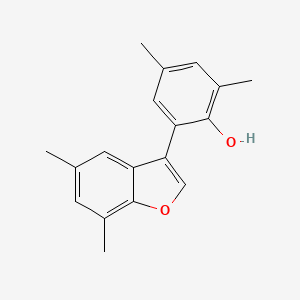
2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran ring, followed by the introduction of methyl groups at specific positions. Common reagents used in these reactions include methylating agents and catalysts that facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
- 2-(5,7-Dimethyl-1-benzofuran-3-yl)methylamine
Uniqueness
Compared to similar compounds, 2-(5,7-Dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol is unique due to its specific structural features, such as the presence of multiple methyl groups and the benzofuran ring
Properties
CAS No. |
61551-54-0 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-(5,7-dimethyl-1-benzofuran-3-yl)-4,6-dimethylphenol |
InChI |
InChI=1S/C18H18O2/c1-10-5-12(3)17(19)14(7-10)16-9-20-18-13(4)6-11(2)8-15(16)18/h5-9,19H,1-4H3 |
InChI Key |
KJSROAZHVUWZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=COC3=C(C=C(C=C23)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















